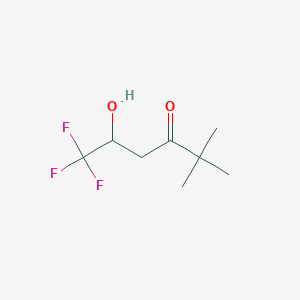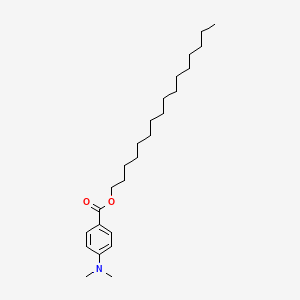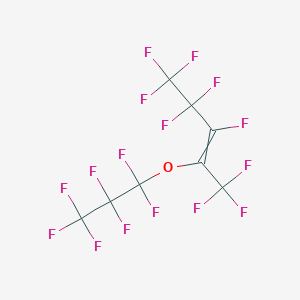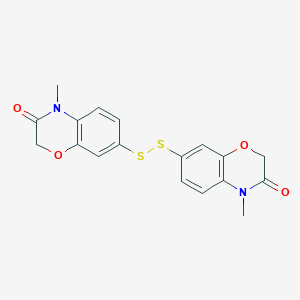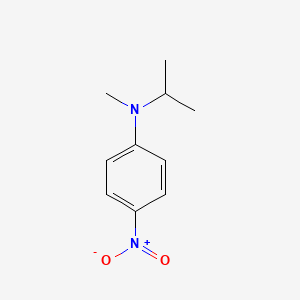![molecular formula C32H68N2O B14277319 N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine CAS No. 138510-58-4](/img/structure/B14277319.png)
N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine: is a complex organic compound characterized by its long alkyl chains and diamine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with an alkyl halide, such as 2-undecylpentadecyl bromide, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of 1,3-diaminopropane attack the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Amides, nitriles
Reduction: Simpler amines, hydrocarbons
Substitution: Various substituted amines
Wissenschaftliche Forschungsanwendungen
N~1~-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The long alkyl chains allow the compound to integrate into lipid membranes, potentially disrupting membrane integrity and function. The diamine groups can form hydrogen bonds with target molecules, influencing their activity and stability.
Vergleich Mit ähnlichen Verbindungen
1,3-Diaminopropane: A simpler diamine with similar reactivity but lacking the long alkyl chains.
Ethylenediamine: Another diamine with two amine groups but a shorter carbon chain.
Hexamethylenediamine: A diamine with a longer carbon chain but without the alkyl ether linkage.
Uniqueness: N1-{3-[(2-Undecylpentadecyl)oxy]propyl}propane-1,3-diamine is unique due to its combination of long alkyl chains and diamine functionality, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Eigenschaften
CAS-Nummer |
138510-58-4 |
|---|---|
Molekularformel |
C32H68N2O |
Molekulargewicht |
496.9 g/mol |
IUPAC-Name |
N'-[3-(2-undecylpentadecoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C32H68N2O/c1-3-5-7-9-11-13-14-16-18-20-22-26-32(31-35-30-24-29-34-28-23-27-33)25-21-19-17-15-12-10-8-6-4-2/h32,34H,3-31,33H2,1-2H3 |
InChI-Schlüssel |
XHYGKJQVHOQJSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(CCCCCCCCCCC)COCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


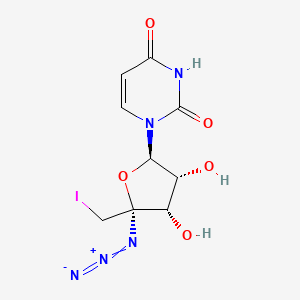
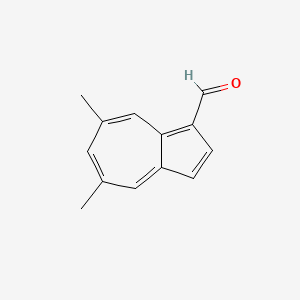
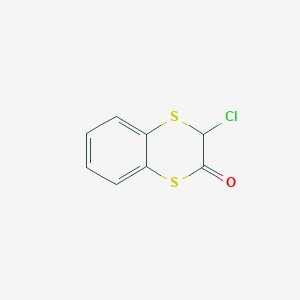
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
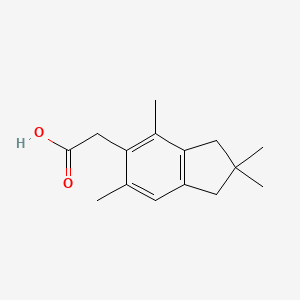
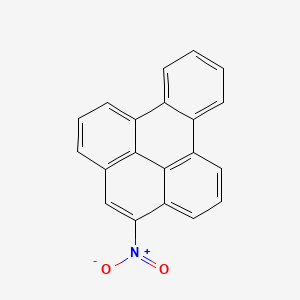
![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)

